Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The final product is obtained after esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced forms of the ester group to alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of various biologically active molecules .
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in the development of new drugs targeting specific biological pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products .
Mechanism of Action
The mechanism of action of Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate: Unique due to its fused pyrrole-pyridine structure.
Pyrrole-2-carboxylate derivatives: Similar in structure but lack the pyridine ring.
Pyridine derivatives: Similar in structure but lack the pyrrole ring.
Uniqueness
This compound stands out due to its dual heterocyclic structure, which imparts unique chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-pyridin-4-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-9(4-7-13-10)8-2-5-12-6-3-8/h2-7,13H,1H3 |
InChI Key |
UAPMEQDXXWFCSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C2=CC=NC=C2 |
Origin of Product |
United States |
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